1-Methylcyclohexanol
Overview
Description
1-Methylcyclohexanol is an organic compound with the molecular formula C7H14O. It is a secondary alcohol where a methyl group is attached to the cyclohexane ring. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexanol can be synthesized through several methods. One common method involves the Grignard reaction, where cyclohexanone reacts with methylmagnesium bromide in the presence of a solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of toluene followed by oxidation. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methylcyclohexanone using oxidizing agents like chromic acid.
Reduction: It can be reduced to form 1-methylcyclohexane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Oxidation: 1-Methylcyclohexanone.
Reduction: 1-Methylcyclohexane.
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
1-Methylcyclohexanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological membranes and enzyme activity.
Medicine: Investigated for its potential use in drug formulations.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Methylcyclohexanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can affect membrane fluidity and enzyme activity by altering the local environment around these molecules .
Comparison with Similar Compounds
Cyclohexanol: Similar structure but lacks the methyl group.
2-Methylcyclohexanol: Methyl group attached at the second position.
4-Methylcyclohexanol: Methyl group attached at the fourth position.
Uniqueness: 1-Methylcyclohexanol is unique due to the position of the methyl group, which influences its reactivity and physical properties. This makes it particularly useful in specific chemical reactions where other isomers might not be as effective .
Properties
IUPAC Name |
1-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBOTOBFGSVRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207739 | |
Record name | 1-Methylcyclohexanol | |
Source | EPA DSSTox | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, WHITE SOLID OR CLEAR COLOURLESS LIQUID. | |
Record name | 1-Methylcyclohexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059693 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
155 °C | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
67 °C | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 0.92 | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
590-67-0 | |
Record name | 1-Methylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Methylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590670 | |
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Record name | 1-METHYLCYCLOHEXANOL | |
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Record name | 1-Methylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.809 | |
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Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
25 °C | |
Record name | 1-METHYLCYCLOHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-methylcyclohexanol?
A1: this compound has the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, the 13C NMR spectra of substituted 1-methylcyclohexanols have been studied []. Additionally, the conformational analysis of this compound has been investigated using NMR spectroscopy [].
Q3: Is this compound stable under acidic conditions?
A3: this compound can undergo dehydration under acidic conditions. Studies have shown that heating this compound in acidified deuterium oxide leads to dehydration, producing isobutylene [].
Q4: Can this compound be used as a starting material in organic synthesis?
A4: Yes, this compound can be utilized as a starting material for various reactions. For example, it can undergo C-acetylation when treated with HOAc-Ac₂O-HClO₄, yielding both exocyclic and endocyclic acetylation products [].
Q5: Can this compound form clathrate hydrates?
A5: Yes, this compound can form a methane structure-H hydrate, demonstrating its ability to act as a guest molecule in clathrate formation [].
Q6: Have there been any computational studies on the conformational behavior of this compound?
A6: Yes, molecular modeling combined with 13C and DEPT NMR spectroscopy has been used to examine the dehydration of this compound [].
Q7: How do structural modifications on the cyclohexane ring of this compound impact its reactivity?
A7: Introducing substituents on the cyclohexane ring, such as a tert-butyl group at the 4-position, can influence the reactivity of this compound derivatives. This has been observed in acid-catalyzed cyclization reactions [].
Q8: Are there any known stable forms of this compound?
A8: Yes, trans-4-tert-Butyl-1-methylcyclohexanol can form a stable hemihydrate, with a crystal structure determined by X-ray diffraction [].
Q9: What analytical techniques have been employed to characterize and quantify this compound?
A9: Gas chromatography-mass spectrometry (GC/MS) has been used to identify and quantify this compound in wastewater samples from refineries [].
Q10: Is there any information on the environmental impact of this compound?
A10: While specific information on the environmental impact of this compound might be limited within the provided research, its presence in refinery wastewater [] highlights the importance of understanding its potential environmental fate and effects.
Q11: Has the solubility of this compound been studied in different solvent systems?
A11: Yes, the liquid-liquid equilibrium data for the ternary system (water + tetrahydrofuran + this compound) has been investigated at 293.16 K and 101.325 kPa [].
Q12: What are some historical milestones in the research of this compound and related compounds?
A12: Early research in the 1950s and 1960s focused on understanding the conformational properties of this compound and its derivatives [, , ]. This laid the groundwork for exploring their reactivity and applications in various chemical reactions.
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